methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride
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Overview
Description
“Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H10F3NO2.ClH . It contains a cyclopropane ring, which is a three-membered carbon ring, and has both amino and carboxylate functional groups .
Molecular Structure Analysis
The compound contains a cyclopropane ring, which is known for its angle strain due to its 60-degree bond angles, much smaller than the ideal 109.5-degree bond angles for sp3 hybridized carbon atoms. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects, influencing the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For instance, the presence of polar functional groups like amino and carboxylate would likely make the compound polar and potentially soluble in polar solvents. The compound’s exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .Properties
IUPAC Name |
methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c1-12-4(11)5(10)2-3(5)6(7,8)9;/h3H,2,10H2,1H3;1H/t3-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZXCNHJHNTVNU-WINKWTMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@@H]1C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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